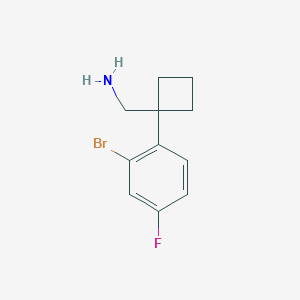

1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine

Beschreibung

1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine is a synthetic organic compound featuring a cyclobutane ring substituted with a methanamine group and a 2-bromo-4-fluorophenyl aromatic ring.

Eigenschaften

Molekularformel |

C11H13BrFN |

|---|---|

Molekulargewicht |

258.13 g/mol |

IUPAC-Name |

[1-(2-bromo-4-fluorophenyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C11H13BrFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |

InChI-Schlüssel |

VGYJTNAYSJZJRE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(CN)C2=C(C=C(C=C2)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Brom-4-fluorphenyl)cyclobutanmethanamin beinhaltet typischerweise die folgenden Schritte:

Bildung des Cyclobutanrings: Dies kann durch eine Cycloadditionsreaktion unter Einbeziehung geeigneter Vorläufer erreicht werden.

Einführung der Phenylgruppe: Die Phenylgruppe mit Brom- und Fluorsubstituenten kann über eine Suzuki-Miyaura-Kupplung eingeführt werden, die die Reaktion eines Arylhalogenids mit einer Organoborverbindung in Gegenwart eines Palladiumkatalysators beinhaltet.

Anlagerung der Methanamingruppe: Dieser Schritt beinhaltet die Reaktion des Cyclobutanderivats mit einer geeigneten Amingruppe unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die großtechnische Anwendung der oben genannten Synthesewege mit Optimierung auf Ausbeute und Reinheit beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(2-Brom-4-fluorphenyl)cyclobutanmethanamin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Fluorsubstituenten am Phenylring können an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidations- und Reduktionsreaktionen: Die Amingruppe kann oxidiert werden, um entsprechende Imine zu bilden, oder reduziert werden, um sekundäre Amine zu bilden.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid können unter milden Bedingungen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.

Hauptprodukte:

Substitutionsprodukte: Je nach Nukleophil können verschiedene substituierte Derivate gebildet werden.

Oxidationsprodukte: Imine oder Nitrile können erhalten werden.

Reduktionsprodukte: Sekundäre Amine oder andere reduzierte Derivate können synthetisiert werden.

Wissenschaftliche Forschungsanwendungen

1-(2-Brom-4-fluorphenyl)cyclobutanmethanamin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Die Verbindung kann in der Untersuchung biologischer Pfade und Enzymwechselwirkungen verwendet werden.

Industrie: Verwendung bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(2-Brom-4-fluorphenyl)cyclobutanmethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Brom- und Fluorsubstituenten am Phenylring können die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren beeinflussen. Der Cyclobutanring sorgt für strukturelle Steifigkeit, was die Gesamtkonformation und Reaktivität der Verbindung beeinflussen kann.

Ähnliche Verbindungen:

- 1-(2-Chlor-4-fluorphenyl)cyclobutanmethanamin

- 1-(2-Brom-4-chlorphenyl)cyclobutanmethanamin

- 1-(2-Brom-4-methylphenyl)cyclobutanmethanamin

Einzigartigkeit: 1-(2-Brom-4-fluorphenyl)cyclobutanmethanamin ist einzigartig durch das Vorhandensein von sowohl Brom- als auch Fluorsubstituenten, die seine chemische Reaktivität und biologische Aktivität signifikant beeinflussen können. Die Kombination dieser Substituenten mit dem Cyclobutanring und der Methanamingruppe macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of 1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine and Analogs

Key Findings

In contrast, sibutramine’s 4-chloro substituent may confer similar electronic effects but with a smaller atomic radius, possibly altering steric interactions in biological systems .

Cycloalkane Ring Size :

- Cyclobutane’s smaller ring size introduces higher ring strain compared to cyclopentane analogs (e.g., 1-(2-Bromo-4-fluorophenyl)cyclopentanamine). This strain may restrict conformational flexibility, influencing binding affinity to targets such as neurotransmitter transporters or enzymes .

Amine Functionalization :

- The primary amine group in the target compound contrasts with sibutramine’s tertiary amine structure. Primary amines generally exhibit higher solubility in aqueous media but may undergo faster metabolic oxidation compared to tertiary amines, affecting bioavailability .

Substituent Position Effects :

- The 2-bromo-4-fluoro substitution pattern in the target compound differs from the 4-bromo-2-fluoro isomer (CAS 1551126-43-2). Such positional changes can significantly alter dipole moments and intermolecular interactions, impacting crystallinity or receptor binding .

Comparison with Methyl-Substituted Analogs :

- Compounds like 1-(5-Fluoro-2-methylphenyl)cyclobutanamine (CAS 1503590-55-3) replace halogens with methyl groups, reducing electronegativity but increasing steric bulk. This may shift selectivity in biological assays or modify metabolic stability .

Research Implications

- The target compound’s halogenated aryl group and cyclobutane scaffold make it a candidate for structure-activity relationship (SAR) studies in drug discovery, particularly in programs targeting central nervous system (CNS) disorders or metabolic diseases.

- Further studies on its physicochemical properties (e.g., logP, pKa) and crystallographic data (using tools like SHELXL or ORTEP-3 ) could elucidate conformational preferences and stability.

Biologische Aktivität

1-(2-Bromo-4-fluorophenyl)cyclobutanemethanamine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a bromo and a fluorine atom on the phenyl group, which affects its reactivity and interaction with biological targets. The presence of these halogens can influence the compound's lipophilicity, stability, and binding affinity to various receptors.

Research indicates that the biological activity of this compound may be linked to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Compounds with similar structures have shown modulation of these pathways, suggesting potential applications in treating neuropsychiatric disorders.

Biological Activity Data

Case Studies

- Antidepressant Activity : A study investigated the effects of this compound in animal models of depression. The compound was administered at varying doses, resulting in a dose-dependent increase in locomotor activity and reduced immobility time in forced swim tests, indicating antidepressant-like effects.

- Neuroprotective Effects : In vitro experiments using primary neuronal cultures revealed that treatment with the compound significantly reduced cell death induced by oxidative stressors such as hydrogen peroxide. The mechanism was attributed to the upregulation of antioxidant enzymes.

- Cytotoxicity Assessment : A series of cytotoxicity assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.